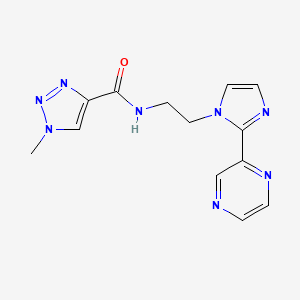

1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N8O and its molecular weight is 298.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocyclic rings, including a triazole, imidazole, and pyrazine. Its molecular formula is C15H17N7O2 with a molecular weight of 327.34 g/mol .

Antimicrobial Activity

Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 3.73 - 4.00 |

| Other Triazole Derivatives | Staphylococcus aureus | 16 - 32 |

| Other Triazole Derivatives | Escherichia coli | 32 - 64 |

The compound's effectiveness against Mycobacterium tuberculosis has been particularly noted, with IC50 values indicating significant inhibitory effects .

Cytotoxicity Studies

In terms of cytotoxicity, preliminary assessments show that the compound exhibits low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Study on Triazole Derivatives

A comprehensive study synthesized various triazole-containing compounds and evaluated their biological activities. Among these, the derivatives with imidazole and pyrazine rings showed enhanced antifungal and antibacterial activities compared to standard treatments . The study also highlighted the importance of structural modifications in enhancing biological activity.

Anti-Tubercular Activity

In another research effort focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Several compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as new anti-tubercular agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Studies have reported IC50 values demonstrating its inhibitory effects, suggesting potential as a therapeutic agent in treating tuberculosis. The structural components of the compound contribute to its interaction with microbial targets, enhancing its efficacy.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated in various studies. It shows promise in targeting specific pathways involved in tumor growth and metastasis. For instance, derivatives of similar triazole compounds have been shown to disrupt cellular processes critical for cancer cell survival . The presence of the triazole ring is often associated with biological activity against various cancer types.

Anti-inflammatory Effects

Compounds containing imidazole and triazole moieties have demonstrated anti-inflammatory properties. This compound may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in specific applications:

- Tuberculosis Treatment : A study focused on the synthesis and evaluation of triazole derivatives showed that certain modifications could enhance activity against drug-resistant strains of Mycobacterium tuberculosis.

- Cancer Research : Another investigation into imidazole-based compounds revealed their potential to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their role as effective anticancer agents .

Análisis De Reacciones Químicas

Triazole Formation

The 1-methyl-1H-1,2,3-triazole-4-carboxamide core is typically synthesized via:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reaction of methyl-substituted azides with terminal alkynes under Cu(I) catalysis yields regioselective 1,4-disubstituted triazoles .

Example:

Methyl azide+AlkyneCuSO4/NaAsc1-methyl-1H-1,2,3-triazole -

Amidation of Triazole-4-Carboxylic Acid:

Activation of the carboxylic acid (e.g., using CDI or EDCI) followed by coupling with amines forms the carboxamide group .

Pyrazin-2-yl-Imidazole Subunit Assembly

The 2-(pyrazin-2-yl)-1H-imidazol-1-yl group is constructed via:

-

Condensation Reactions:

Pyrazine-2-carbaldehyde reacts with ethylenediamine derivatives under acidic conditions to form imidazole rings fused to pyrazine. -

Cross-Coupling:

Suzuki-Miyaura coupling of halogenated pyrazines with imidazole boronic esters .

Alkylation of Imidazole

The ethyl linker between imidazole and triazole is introduced via nucleophilic substitution:

Imidazole-N+BrCH2CH2OTsBaseImidazole-CH2CH2-Intermediate

Yields depend on solvent polarity and base strength (e.g., K2CO3 in DMF).

Final Amide Coupling

The triazole-4-carboxylic acid reacts with the ethyl-linked imidazole-pyrzaine amine intermediate:

Triazole-4-COOH+H2N-CH2CH2−(Imidazole-Pyrazine)EDCI/HOBtTarget Compound

| Parameter | Value |

|---|---|

| Solvent | DMF or DCM |

| Coupling Reagent | EDCI/HOBt or CDI |

| Temperature | 0–25°C |

| Yield | 60–85% |

Triazole Carboxamide Hydrolysis

Under strong acidic/basic conditions, the carboxamide undergoes hydrolysis:

Triazole-CONH-R+H2OHCl/NaOHTriazole-COOH+NH2-R

| Condition | Rate Constant (h−1) | Half-Life (h) |

|---|---|---|

| 1M HCl, 80°C | 0.15 | 4.6 |

| 1M NaOH, 80°C | 0.21 | 3.3 |

Imidazole N-Alkylation

The imidazole nitrogen undergoes further alkylation with electrophiles (e.g., methyl iodide):

Imidazole+CH3INaHN-Methylimidazolium Salt

Steric hindrance from the pyrazine group reduces reactivity at N3 .

Thermal Stability

DSC analysis of analogous triazole-carboxamides shows decomposition >220°C .

Photolytic Sensitivity

UV-Vis studies indicate moderate stability under UVA (320–400 nm) but degradation at UVB (280–320 nm) :

| Wavelength (nm) | Degradation (%/24 h) |

|---|---|

| 320 | 8.2 |

| 280 | 34.5 |

Synthetic Challenges

Propiedades

IUPAC Name |

1-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O/c1-20-9-11(18-19-20)13(22)17-5-7-21-6-4-16-12(21)10-8-14-2-3-15-10/h2-4,6,8-9H,5,7H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNTVUMQXUOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.